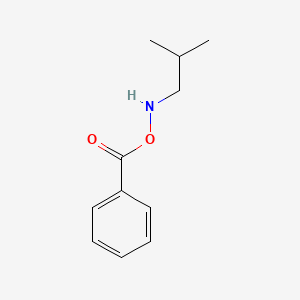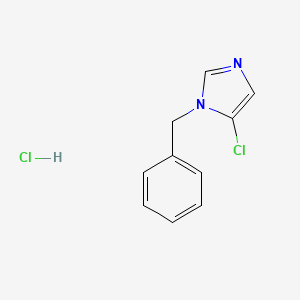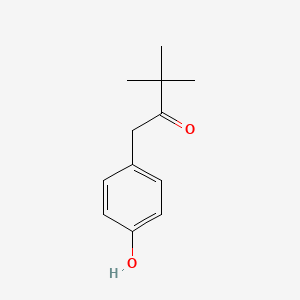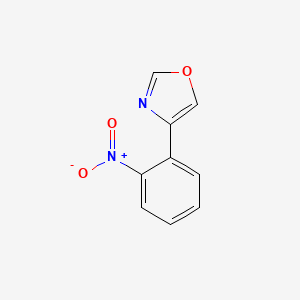![molecular formula C7H11ClO2 B11925760 6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)
6-Chloro-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,4-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-dioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of lactones of γ-hydroxy carboxylic acids. The synthesis includes the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone, followed by conversion to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is then decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. These methods ensure the compound is produced in sufficient quantities for various applications, maintaining high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,4-dioxaspiro[4.4]nonane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium ethoxide, sodium hydroxide, and dilute mineral acids. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of spiroketal derivatives with different functional groups .
Applications De Recherche Scientifique
6-Chloro-1,4-dioxaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and other medical applications.
Industry: It is used in the manufacture of polymers, as catalysts, and in other industrial processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo various chemical reactions suggests it could modulate different biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound with a different functional group.
1,4-Dioxaspiro[4.4]nonane: Another spiro compound with a different substitution pattern
Uniqueness
6-Chloro-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other spiro compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H11ClO2 |
|---|---|
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
9-chloro-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11ClO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5H2 |
Clé InChI |
FXZZSBYEVGFUBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2(C1)OCCO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















